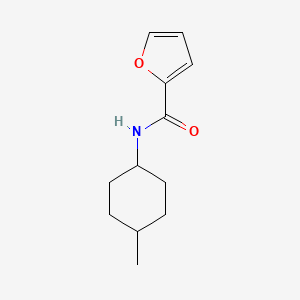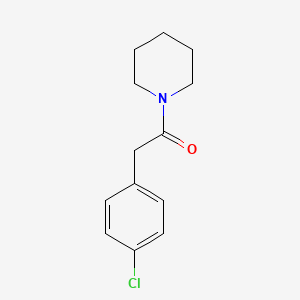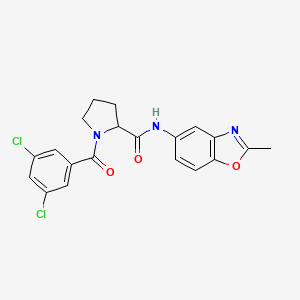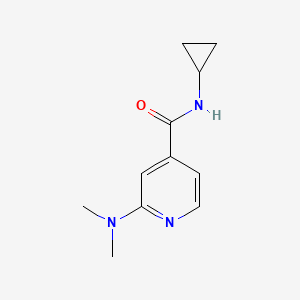![molecular formula C24H25N3O4 B7558470 1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)
1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione, commonly known as DPA-714, is a compound that belongs to the family of piperazine derivatives. It is widely used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
DPA-714 acts as a selective ligand for the translocator protein (TSPO), which is located on the outer mitochondrial membrane. TSPO is involved in various cellular processes, including mitochondrial function, apoptosis, and inflammation. DPA-714 binding to TSPO modulates these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
DPA-714 has been found to have various biochemical and physiological effects, including reducing inflammation, promoting tissue repair, and modulating the immune system. It has also been found to have neuroprotective effects and to promote neurogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DPA-714 in lab experiments is its high selectivity for TSPO, which allows for more specific targeting of cellular processes. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on DPA-714, including its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It may also have applications in the treatment of autoimmune disorders, such as multiple sclerosis. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, DPA-714 is a compound with a wide range of potential therapeutic applications. Its selective binding to TSPO makes it a valuable tool for studying cellular processes and developing new treatments for various diseases. Further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
DPA-714 is synthesized by reacting 2,2-diphenylacetyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with pyrrolidine-2,5-dione to yield DPA-714.
Aplicaciones Científicas De Investigación
DPA-714 has been extensively studied for its potential therapeutic applications in various diseases, including neuroinflammation, cancer, and autoimmune disorders. It has been found to modulate the immune system, reduce inflammation, and promote tissue repair.
Propiedades
IUPAC Name |
1-[2-[4-(2,2-diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-20-11-12-21(29)27(20)17-22(30)25-13-15-26(16-14-25)24(31)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,23H,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDXLNFSVCVRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7558387.png)
![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B7558388.png)

![(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B7558406.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)

![4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)
![N-(2-oxoazepan-3-yl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7558435.png)

![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)

![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7558461.png)